氟奋乃静N'-氧化物

描述

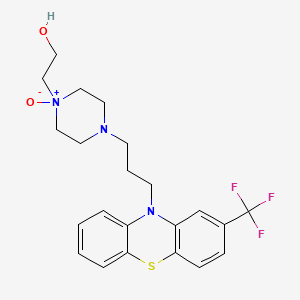

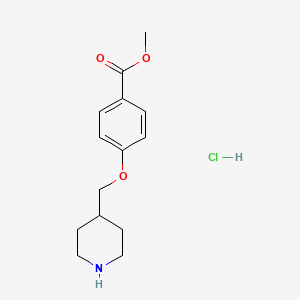

Fluphenazine N4'-oxide is an intermediate in the synthesis of Fluphenazine Decanoate N4-Oxide, which itself is an impurity of Fluphenazine Decanoate, a psychotropic drug for treating schizophrenia-related disorders.

科学研究应用

神经科学

氟奋乃静N’-氧化物已被研究用于其在大脑区域和其他组织中的分布,特别是在与其母体化合物氟奋乃静的关系中 . 众所周知,氟奋乃静及其代谢物,包括氟奋乃静N’-氧化物,会影响多巴胺受体,多巴胺受体在治疗精神疾病中至关重要 . 该化合物对神经药理学活性的影响及其对抗精神病功效的潜在贡献是神经科学研究中的重要课题。

肿瘤学

在癌症研究中,氟奋乃静N’-氧化物因其作为抗癌剂的潜力而被探索。 研究已经调查了氟奋乃静及其衍生物对各种癌细胞系的细胞毒性作用,表明它可能调节细胞周期,减少细胞增殖并诱导凋亡 . 该化合物靶向癌症相关蛋白质和信号通路的能力也是研究的关键领域。

抗菌研究

氟奋乃静N’-氧化物所属的吩嗪骨架具有抗菌活性 . 对合成吩嗪类似物(包括氟奋乃静N’-氧化物)的研究重点是它们对抗微生物感染的潜力,应用范围从抗菌活性到抗真菌活性。

抗疟疾研究

吩嗪衍生物,包括氟奋乃静N’-氧化物,以其抗疟疾活性而闻名 . 该化合物抑制引起疟疾的疟原虫生长潜力的潜力使其成为开发新型抗疟疾药物的候选药物。

抗氧化研究

氟奋乃静N’-氧化物是一类已显示出抗氧化特性的化合物的一部分 . 这些特性有利于中和自由基,自由基会导致氧化应激和细胞损伤。 该化合物在抗氧化研究中的作用是抗氧化研究的一个重要方面。

工业用途

在工业应用中,氟奋乃静N’-氧化物可用于分析方法开发,特别是在药品质量控制过程中 . 它在合成其他化合物中的作用以及作为药物制剂中的参考标准突出了其工业意义。

作用机制

Target of Action

Fluphenazine N’-oxide primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior.

Mode of Action

Fluphenazine N’-oxide interacts with its targets by blocking these receptors . This blockage depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

Fluphenazine N’-oxide affects the dopamine pathway in the brain. By blocking the D1 and D2 receptors, it disrupts the normal functioning of this pathway, leading to changes in mood and behavior . .

Pharmacokinetics

For fluphenazine, the elimination half-life is 16 hours, and therapeutic plasma levels typically seen for therapeutic response are 1–10 ng/ml . It is reasonable to assume that Fluphenazine N’-oxide may have similar pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

It is known that fluphenazine n’-oxide may regulate the cell cycle, reduce cell proliferation, and cause apoptosis in several types of cancer cells . It is also found that this drug is able to target cancer-related proteins, such as ABCB1 and P-glycoprotein as well as to regulate the Akt and Wnt signaling pathways .

属性

IUPAC Name |

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDWTDUDJVOBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184903 | |

| Record name | 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30897-25-7 | |

| Record name | Fluphenazine N'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030897257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the route of administration of fluphenazine (oral vs. depot) affect the levels of its N-oxide metabolite, FLUNO, in patients?

A1: The research abstract states that patients receiving oral fluphenazine had significantly higher levels of metabolites, including FLUNO, compared to those receiving the depot formulation (fluphenazine decanoate) []. This suggests that the first-pass metabolism of oral FLU likely contributes to higher FLUNO levels compared to the slower, sustained release of FLU from the depot formulation, leading to lower metabolite levels overall.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)

![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)

![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441789.png)

![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)

![2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441792.png)

![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)

![3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441799.png)

![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)